molecular formula C11H6ClNO3S B014516 4-Chloro-3-nitrophenyl 2-thienyl ketone CAS No. 31431-18-2

4-Chloro-3-nitrophenyl 2-thienyl ketone

Cat. No. B014516
CAS RN: 31431-18-2
M. Wt: 267.69 g/mol
InChI Key: OELFHUHQZUESIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Chloro-3-nitrophenyl 2-thienyl ketone derivatives involves the nitration of thienyl-substituted unsaturated methyl ketones and the reaction of dipotassium 2-nitro-1,1-ethylenedithiolate with alpha-chloromethyl ketones. These methods yield highly functionalized thiophenes and nitrothiophenes, highlighting the compound's synthetic versatility (Churkin et al., 1981); (Rao & Vasantham, 2009).

Molecular Structure Analysis

The molecular structure of 4-Chloro-3-nitrophenyl 2-thienyl ketone derivatives is characterized by the presence of nitro and chloro groups, which significantly influence the electronic distribution and reactivity of the molecule. Quantum-chemical calculations of reactivity indexes provide insight into electrophilic substitution patterns, supporting experimental data on the compound's molecular behavior (Churkin et al., 1981).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including electrophilic substitution and cyclization, to produce diverse heterocyclic structures. Their reactivity towards nucleophiles and electrophiles is tailored by the substituents present, enabling the synthesis of complex molecules for different applications (Androsov & Neckers, 2007).

Physical Properties Analysis

The physical properties of 4-Chloro-3-nitrophenyl 2-thienyl ketone derivatives, such as melting points and solubility, are influenced by their molecular structure. For instance, derivatives like di-2-thienyl ketone p-nitrophenylhydrazone exhibit strong solvent and temperature dependence, affecting their physical state and applications in optosensing (Bakir et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and the ability to undergo various chemical transformations, are key features of these compounds. Their chemical behavior is crucial in synthesizing pharmaceutically relevant molecules and materials with specific functions, demonstrated by their antimicrobial activities (Kandalkar & Sharma, 2023).

Scientific Research Applications

Electrophilic Substitution and Reactivity

4-Chloro-3-nitrophenyl 2-thienyl ketone has been studied in the context of electrophilic substitution reactions. Churkin et al. (1981) investigated the nitration of thienyl-substituted unsaturated methyl ketones, including compounds related to 4-Chloro-3-nitrophenyl 2-thienyl ketone, revealing insights into the formation of nitro isomers and the reactivity of these compounds (Churkin, Panfilova, Shashkov, & Burshtein, 1981).

Antimicrobial and Antioxidant Activities

A study in 2020 explored the synthesis and characterization of various substituted chalcones, including derivatives of 4-Chloro-3-nitrophenyl 2-thienyl ketone. This research highlighted their antimicrobial and antioxidant activities, offering potential applications in medicinal chemistry and drug development (Letters in Applied NanoBioScience, 2020).

Optosensing Properties

The optosensing properties of derivatives of 4-Chloro-3-nitrophenyl 2-thienyl ketone were investigated by Bakir et al. (2004). Their research on di-2-thienyl ketone p-nitrophenylhydrazone, a compound closely related to 4-Chloro-3-nitrophenyl 2-thienyl ketone, revealed potential applications in the detection of physical and chemical stimuli (Bakir, Green, Gyles, Mangaro, & Porter, 2004).

Safety And Hazards

When handling “4-Chloro-3-nitrophenyl 2-thienyl ketone”, it’s recommended to wear suitable protective clothing and avoid contact with skin and eyes1. It’s also advised to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam1.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of “4-Chloro-3-nitrophenyl 2-thienyl ketone” from the web search results.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, you may want to refer to specialized databases or scientific literature.


properties

IUPAC Name

(4-chloro-3-nitrophenyl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO3S/c12-8-4-3-7(6-9(8)13(15)16)11(14)10-2-1-5-17-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELFHUHQZUESIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185357
Record name 4-Chloro-3-nitrophenyl 2-thienyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-nitrophenyl 2-thienyl ketone

CAS RN

31431-18-2
Record name (4-Chloro-3-nitrophenyl)-2-thienylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31431-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-nitrophenyl)(thiophen-2-yl)methanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031431182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-3-nitrophenyl 2-thienyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-nitrophenyl 2-thienyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.012
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (4-CHLORO-3-NITROPHENYL)(THIOPHEN-2-YL)METHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC7AQ37SLT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-nitrophenyl 2-thienyl ketone
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-nitrophenyl 2-thienyl ketone
Reactant of Route 3
Reactant of Route 3
4-Chloro-3-nitrophenyl 2-thienyl ketone
Reactant of Route 4
Reactant of Route 4
4-Chloro-3-nitrophenyl 2-thienyl ketone
Reactant of Route 5
Reactant of Route 5
4-Chloro-3-nitrophenyl 2-thienyl ketone
Reactant of Route 6
Reactant of Route 6
4-Chloro-3-nitrophenyl 2-thienyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.